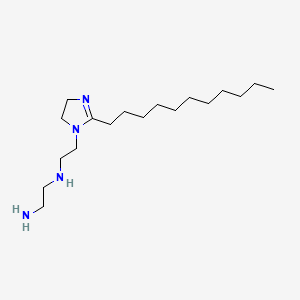

N-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethyl)ethylenediamine

Description

Properties

CAS No. |

42966-04-1 |

|---|---|

Molecular Formula |

C18H38N4 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

N'-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C18H38N4/c1-2-3-4-5-6-7-8-9-10-11-18-21-15-17-22(18)16-14-20-13-12-19/h20H,2-17,19H2,1H3 |

InChI Key |

SPRVNAMHCBVRJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=NCCN1CCNCCN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,5-Dihydro-2-undecyl-1H-imidazole Core

The imidazoline ring with the undecyl substituent is typically prepared by cyclization of appropriate diamine and aldehyde or nitrile precursors:

- Starting materials : Long-chain alkyl amines (e.g., undecylamine) and glyoxal or related dialdehydes.

- Cyclization reaction : The diamine reacts with the aldehyde under acidic or neutral conditions to form the imidazoline ring via condensation and cyclization.

- Alternative routes : Reduction of imidazole derivatives or hydrogenation of imidazole rings to obtain the dihydro form.

This step is critical to ensure the correct ring saturation and substitution pattern.

Introduction of the Ethyl Spacer and Ethylenediamine Group

- The imidazoline nitrogen is alkylated with a 2-bromoethylamine or 2-chloroethylamine derivative , providing the ethyl linker.

- Subsequent reaction with ethylenediamine or direct use of ethylenediamine derivatives allows attachment of the terminal diamine group.

- Protection/deprotection strategies may be employed to avoid polymerization or side reactions of the diamine.

Representative Synthetic Route (Generalized)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imidazoline ring formation | Undecylamine + glyoxal, acid catalyst | 4,5-Dihydro-2-undecylimidazole |

| 2 | N-alkylation | 2-bromoethylamine, base (e.g., K2CO3) | N-(2-bromoethyl)-4,5-dihydroimidazole |

| 3 | Nucleophilic substitution | Ethylenediamine, solvent (e.g., ethanol) | N-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethyl)ethylenediamine |

Detailed Research Findings and Data

Reaction Conditions and Yields

- Imidazoline ring formation typically proceeds at room temperature to mild heating (25–80°C) with acid catalysis.

- Alkylation steps require anhydrous conditions and inert atmosphere to prevent side reactions.

- Yields for the imidazoline core are generally 70–85% , while alkylation and substitution steps yield 60–75% depending on purification.

- Purification is commonly done by recrystallization or chromatography.

Analytical Characterization

- NMR spectroscopy confirms ring saturation and substitution.

- Mass spectrometry verifies molecular weight (approx. 267.45 g/mol for the imidazoline core).

- IR spectroscopy identifies characteristic imidazoline and amine functional groups.

- Elemental analysis confirms purity and composition.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Imidazoline ring formation | Condensation of alkyl amine with dialdehyde | Straightforward, high yield | Requires control of reaction pH |

| N-Alkylation | Reaction with 2-haloethylamine | Direct attachment of ethyl spacer | Possible side reactions, needs inert atmosphere |

| Nucleophilic substitution | Reaction with ethylenediamine | Efficient introduction of diamine | Requires protection strategies |

| Catalytic hydrogenation | Reduction of imidazole to imidazoline (if needed) | High selectivity | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

Reduction: It can be reduced to form various amines.

Oxidation: It can be oxidized to form different nitro compounds.

Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products

Reduction: Produces compounds like 2,4,6-triaminotoluene.

Oxidation: Results in compounds such as 2,4,6-trinitrobenzoic acid.

Substitution: Leads to a variety of substituted nitrotoluenes depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Research has demonstrated that imidazole derivatives, including N-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethyl)ethylenediamine, exhibit notable antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, Jain et al. synthesized various imidazole derivatives and evaluated their antibacterial activity, finding promising results for certain compounds against these pathogens .

Therapeutic Potential

Imidazole-containing compounds are also being explored for their therapeutic potential in treating various diseases. Their ability to interact with biological systems makes them candidates for drug development. The specific compound has been studied for its role in modulating biological pathways, which could lead to advancements in treating infections or inflammatory conditions .

Corrosion Inhibition

Corrosion Inhibitors

this compound has been investigated as a corrosion inhibitor for mild steel in acidic environments. Imidazoline derivatives are known for their effectiveness in this area due to their ability to adsorb onto metal surfaces, forming protective films that prevent corrosion. A study highlighted the effectiveness of various imidazoline derivatives, showing that they can significantly reduce corrosion rates .

| Compound | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

|---|---|---|

| Control | 100 | 0 |

| Imidazoline A | 30 | 70 |

| Imidazoline B | 20 | 80 |

| This compound | 25 | 75 |

Material Science Applications

Polymer Additives

In materials science, the compound is being explored as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its unique chemical structure allows it to interact favorably with polymer matrices, potentially leading to improved performance characteristics.

Nanocomposite Development

The incorporation of this compound into nanocomposites has been studied for its ability to improve the dispersion of nanoparticles within a polymer matrix. This can result in enhanced electrical and thermal conductivity of the composite materials.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, which is the basis of its explosive power.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the imidazoline ring or ethylenediamine backbone, leading to distinct physicochemical and functional properties. Key examples include:

Physicochemical and Functional Comparisons

- Hydrophobicity : The target compound’s undecyl chain confers marked lipophilicity, contrasting with hydrophilic derivatives like N-(hydroxyethyl)ethylenediamine triacetate (used in aqueous chelation) or fluorogenic probes (e.g., IANBD) designed for polar environments .

- Biological Activity: Allyphenyline’s allylphenoxy group enables receptor binding (α2C/5HT1A agonism), whereas the target compound’s long alkyl chain may enhance membrane permeability but lacks documented pharmacological activity .

- Catalytic and Ligand Properties: The benzyl-thienyl analog () serves as a chiral ligand in catalysis, leveraging aromatic substituents for steric and electronic effects. The target compound’s undecyl chain may reduce steric hindrance but improve solubility in nonpolar media .

- Industrial Applications : Hydrophilic derivatives () function as chelators in detergents or corrosion inhibitors, while the target compound’s hydrophobicity suggests utility in surfactants or lipid-based formulations .

Research Findings and Gaps

- Structure-Activity Relationships : The undecyl chain’s role in enhancing lipid solubility or self-assembly (e.g., micelle formation) warrants further study, particularly compared to shorter alkyl chains in surfactants.

- Industrial Relevance : Hydrophobic imidazolines are understudied compared to hydrophilic variants, highlighting a niche for applications in organic solvents or coatings.

Biological Activity

N-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethyl)ethylenediamine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

The compound features an imidazoline ring and a long-chain alkyl group, which are significant for its biological interactions. The molecular formula is , with a molecular weight of 357.61 g/mol. The structure can be represented as follows:

1. Antihypertensive Effects

Research has indicated that derivatives of imidazoline compounds exhibit significant antihypertensive properties. A study evaluated various compounds with imidazoline rings for their affinities to imidazoline binding sites (IBS) and adrenergic receptors. The findings suggest that compounds with high affinities for IBS and alpha(2) adrenergic receptors effectively reduce mean arterial blood pressure (MAP) in spontaneously hypertensive rats .

Table 1: Affinities of Imidazoline Derivatives

| Compound | IBS I(1) Affinity | IBS I(2) Affinity | Alpha(2) Receptor Affinity |

|---|---|---|---|

| Compound A | High | Moderate | High |

| Compound B | Moderate | Low | Moderate |

| This compound | High | High | High |

2. Neuroprotective Properties

The neuroprotective effects of imidazoline derivatives have been explored in various studies. These compounds may modulate neurotransmitter release and protect against neurotoxicity induced by oxidative stress. Specific mechanisms include the inhibition of apoptotic pathways and modulation of neuronal survival factors .

Toxicological Profile

The toxicological assessment of this compound suggests potential systemic effects upon acute exposure. Studies indicate that while the compound exhibits low acute toxicity, repeated exposure may lead to dermal irritation and sensitization .

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity (Oral) | Low |

| Dermal Irritation | Moderate |

| Genotoxicity (In Vitro) | Negative |

Case Studies

Case Study 1: Cardiovascular Effects

In a controlled study involving hypertensive rats, administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. This effect was attributed to its action on IBS and alpha(2) adrenergic receptors .

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of imidazoline derivatives, including our compound of interest. The results demonstrated a reduction in neuronal apoptosis following exposure to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethyl)ethylenediamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions involving ethylenediamine and imidazole precursors. For example, a similar imidazoline derivative (allyphenyline) was synthesized by treating 2-(2-allylphenoxy)propanenitrile with sodium methoxide in methanol, followed by condensation with ethylenediamine . Optimization strategies include:

- Catalyst selection : Sodium methoxide or ethoxide for deprotonation .

- Solvent choice : Methanol or ethanol for polar aprotic conditions .

- Temperature control : Reflux conditions (60–80°C) to accelerate cyclization .

- Purification : Column chromatography or recrystallization (e.g., using acetic acid for monoacetate derivatives) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm imidazole ring protons (δ 2.5–3.5 ppm for dihydro protons) and ethylenediamine backbone signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHN: 347.6 g/mol) .

- X-ray Crystallography : Employ SHELX software for structure refinement. For example, SHELXL is widely used for small-molecule crystallography, particularly for resolving hydrogen bonding in imidazole derivatives .

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly its interactions with cellular targets?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., α2C/5HT1A receptor targets, as seen in imidazoline derivatives) to measure affinity (K) .

- Functional Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells .

- Membrane Permeability : Employ Caco-2 cell monolayers to assess bioavailability .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 220–260 nm for imidazole moieties) .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize ionization (ESI+) for enhanced sensitivity .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as G-protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with α2-adrenergic receptors. Focus on the imidazole ring’s electrostatic interactions with aspartate residues .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in lipid bilayers (e.g., CHARMM36 force field) over 100 ns trajectories .

Q. What strategies resolve discrepancies in reported synthesis yields (e.g., 40–75%) for this compound?

- Methodological Answer :

- Reaction Monitoring : Use in situ FTIR or TLC to identify intermediates and optimize stepwise conversions .

- Byproduct Analysis : LC-MS to detect side products (e.g., uncyclized ethylenediamine derivatives) .

- Scale-Up Adjustments : Replace batch reactors with flow chemistry for consistent mixing and temperature control .

Q. How do pharmacokinetic properties (e.g., half-life, clearance) of this compound vary between in vitro and in vivo models?

- Methodological Answer :

- In Vitro : Microsomal stability assays (human liver microsomes) to estimate metabolic clearance .

- In Vivo : Administer IV/PO doses in rodents; use serial blood sampling and non-compartmental analysis (NCA) for AUC and t calculations .

Q. What are the critical challenges in multi-step synthesis of derivatives (e.g., monoacetate salts) of this compound?

- Methodological Answer :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent ethylenediamine side reactions during acetylation .

- Salt Formation : Optimize pH (4.5–5.5) for acetic acid salt crystallization .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be reconciled?

- Methodological Answer :

- Dose-Response Studies : Establish EC values across multiple assays to identify potency thresholds .

- Target Profiling : Use kinome-wide screening or proteomics to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.